REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:7]([Cl:9])=[O:8].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[Cl:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([Cl:1])[C:12]=1[CH3:13])[C:7]([Cl:9])=[O:8] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Type
|
CUSTOM
|
Details
|
an agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jacketed kettle was equipped with a chiller, overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
the resulting red-brown mixture was cooled with agitation to 3°-5°
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10°
|
Type
|
CUSTOM
|
Details
|
was held at 0°-5°
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
slowly quenched
|
Type
|
TEMPERATURE
|
Details
|
chilled hydrochloric acid solution (4.4 parts)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5°
|
Type
|
CUSTOM
|
Details
|
the lower organic layer was recovered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=C(C1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |